molecular formula C7H15ClO2S B14438953 Dimethyl-(3-ethoxy-3-oxopropyl)sulfonium chloride CAS No. 75819-66-8

Dimethyl-(3-ethoxy-3-oxopropyl)sulfonium chloride

Cat. No.: B14438953
CAS No.: 75819-66-8
M. Wt: 198.71 g/mol
InChI Key: DEBCJSNPNLBWBM-UHFFFAOYSA-M
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Description

Dimethyl-(3-ethoxy-3-oxopropyl)sulfonium chloride is an organosulfur compound with the molecular formula C7H15O2SCl It is a sulfonium salt, characterized by the presence of a sulfonium ion (R3S+) where R represents organic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl-(3-ethoxy-3-oxopropyl)sulfonium chloride typically involves the reaction of dimethyl sulfide with an appropriate alkylating agent, such as 3-ethoxy-3-oxopropyl chloride. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure the formation of the desired sulfonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-(3-ethoxy-3-oxopropyl)sulfonium chloride can undergo various types of chemical reactions, including:

    Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonium ion back to the corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonium center, leading to the formation of new sulfonium salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides, thiolates, or amines can participate in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dimethyl sulfide.

    Substitution: Various substituted sulfonium salts.

Scientific Research Applications

Dimethyl-(3-ethoxy-3-oxopropyl)sulfonium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonium ylides which are intermediates in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl-(3-ethoxy-3-oxopropyl)sulfonium chloride involves its interaction with nucleophiles and electrophiles. The sulfonium ion is highly reactive and can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsulfonium chloride: Another sulfonium salt with similar reactivity but different substituents.

    Dimethylsulfonium methylide: A related compound used in the formation of ylides.

    Ethylsulfonium chloride: A simpler sulfonium salt with ethyl substituents.

Uniqueness

Dimethyl-(3-ethoxy-3-oxopropyl)sulfonium chloride is unique due to the presence of the 3-ethoxy-3-oxopropyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

75819-66-8

Molecular Formula

C7H15ClO2S

Molecular Weight

198.71 g/mol

IUPAC Name

(3-ethoxy-3-oxopropyl)-dimethylsulfanium;chloride

InChI

InChI=1S/C7H15O2S.ClH/c1-4-9-7(8)5-6-10(2)3;/h4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

DEBCJSNPNLBWBM-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)CC[S+](C)C.[Cl-]

Origin of Product

United States

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